molecular formula C19H19ClN4O3S2 B6493135 N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide CAS No. 851980-17-1

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide

Cat. No. B6493135
M. Wt: 451.0 g/mol
InChI Key: OOGJOOYMICHBNQ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide, also known as CTPBH, is an organic compound that has been extensively studied in recent years due to its potential applications in the field of biochemistry and physiology. CTPBH is an important intermediate in the synthesis of a variety of biologically active compounds and has been used as an enzyme inhibitor, antifungal agent, and as a potential drug delivery system.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide' involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 4-(piperidine-1-sulfonyl)benzohydrazide in the presence of a coupling agent to form the desired product.

Starting Materials
6-chloro-1,3-benzothiazol-2-amine, 4-(piperidine-1-sulfonyl)benzohydrazide, Coupling agent

Reaction
Step 1: Dissolve 6-chloro-1,3-benzothiazol-2-amine and 4-(piperidine-1-sulfonyl)benzohydrazide in a suitable solvent., Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period., Step 3: Isolate the product by filtration or precipitation., Step 4: Purify the product by recrystallization or chromatography.

Scientific Research Applications

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide has been studied for its potential applications in the field of biochemistry and physiology. It has been used as an enzyme inhibitor, antifungal agent, and as a potential drug delivery system. N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide has been used to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs. It has also been used to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of pro-inflammatory compounds. N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide has also been used as an antifungal agent, as it has been shown to inhibit the growth of a variety of fungal species. Additionally, N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide has been studied as a potential drug delivery system, as it has been shown to be able to transport drugs across cell membranes.

Mechanism Of Action

The mechanism of action of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is not fully understood. However, it is believed that N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is able to bind to proteins and enzymes, which alters their activity. N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide has also been shown to interact with cell membranes, which may allow it to transport drugs across the cell membrane. Additionally, N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide has been shown to interact with DNA, which may allow it to affect gene expression.

Biochemical And Physiological Effects

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. It has also been used to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of pro-inflammatory compounds. N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide has also been used as an antifungal agent, as it has been shown to inhibit the growth of a variety of fungal species. Additionally, N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide has been studied as a potential drug delivery system, as it has been shown to be able to transport drugs across cell membranes.

Advantages And Limitations For Lab Experiments

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide has several advantages and limitations for laboratory experiments. One of the main advantages of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is that it can be synthesized using a variety of methods, including the classic Vilsmeier-Haack reaction, the Biginelli reaction, and the use of sulfonylchlorides. Additionally, N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide can be stored for long periods of time without degradation. However, N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is not water-soluble, which can make it difficult to use in some laboratory experiments. Additionally, N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide can be toxic and can cause skin irritation, so proper safety precautions must be taken when handling it.

Future Directions

There are several potential future directions for research on N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide. One potential direction is to further study its mechanism of action, as its exact mechanism is still not fully understood. Additionally, further research could be done to explore its potential applications as a drug delivery system, as well as its potential use as an antifungal agent. Additionally, further research could be done to explore the potential use of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide as an enzyme inhibitor, as well as its potential use as a therapeutic agent. Finally, further research could be done to explore the potential toxicity of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide and to develop methods to reduce its toxicity.

properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S2/c20-14-6-9-16-17(12-14)28-19(21-16)23-22-18(25)13-4-7-15(8-5-13)29(26,27)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGJOOYMICHBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide

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